molecular formula C8H5IO3 B2966931 3-Formyl-5-iodobenzoic acid CAS No. 1289015-17-3

3-Formyl-5-iodobenzoic acid

Cat. No.: B2966931
CAS No.: 1289015-17-3
M. Wt: 276.029
InChI Key: KXXFEXDZTIEBMU-UHFFFAOYSA-N
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Description

3-Formyl-5-iodobenzoic acid: is an organic compound with the molecular formula C8H5IO3 . It is a derivative of benzoic acid, featuring both a formyl group (-CHO) and an iodine atom attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    From 5-Iodobenzo[b]thiophen-3-carbaldehyde: This route involves a multi-step process starting with the preparation of 5-chloro- or 5-bromo-benzo[b]thiophen-3-carbaldehydes.

    Heck Reaction: The Heck cross-coupling reaction can be employed to synthesize 3-Formyl-5-iodobenzoic acid.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthetic routes mentioned above can be scaled up for industrial applications, particularly the Heck reaction due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the formyl group to a carboxylic acid.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the formyl group to an alcohol.

Major Products:

    Oxidation: 3-Iodo-5-carboxybenzoic acid.

    Reduction: 3-Formyl-5-iodobenzyl alcohol.

Mechanism of Action

The mechanism by which 3-Formyl-5-iodobenzoic acid exerts its effects is primarily through its ability to act as a linker molecule and its inhibitory action on protein kinases. The formyl group allows it to form covalent bonds with other molecules, while the iodine atom can participate in substitution reactions, facilitating the formation of complex molecular structures .

Properties

IUPAC Name

3-formyl-5-iodobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IO3/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-4H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXXFEXDZTIEBMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)I)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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